

An In-depth Technical Guide to GPR120 Gαq/11-Coupled Signaling Pathways

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Compound of Interest		
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Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of a diverse range of physiological processes, including metabolism, inflammation, and hormone secretion.[1][2][3] As a receptor for long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory diseases.[4] [5] This technical guide provides a comprehensive overview of the GPR120 Gαq/11-coupled signaling pathway, from ligand activation to downstream cellular responses. It includes a compilation of quantitative data for key agonists, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex signaling cascades and workflows.

Core Signaling Pathway: GPR120-Gαq/11 Axis

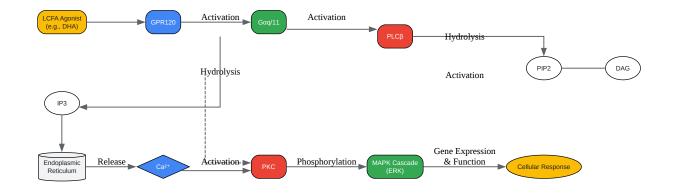
The canonical signaling pathway initiated by GPR120 activation involves its coupling to the heterotrimeric G-protein subunit $G\alpha q/11.[6][7]$ This interaction triggers a cascade of intracellular events, leading to a variety of cellular responses.

Upon binding of an agonist, such as the omega-3 fatty acid docosahexaenoic acid (DHA), GPR120 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit.[8] This activation causes the dissociation of the Gαq/11-GTP complex from



the G $\beta\gamma$ dimer. The activated G α q/11-GTP then binds to and activates phospholipase C- β (PLC β).[1][9][10]

PLCβ, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. [11][12] The subsequent increase in intracellular calcium concentration, along with DAG, activates various isoforms of protein kinase C (PKC).[13] Activated PKC can then phosphorylate a multitude of downstream target proteins, including components of the mitogenactivated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK), ultimately influencing gene expression and cellular function.[1]



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GPR120 Gαq/11 Signaling Pathway.

Quantitative Data on GPR120 Agonists

The potency of various compounds to activate GPR120 is a critical piece of information for researchers and drug developers. The following tables summarize the half-maximal effective



concentration (EC50) and half-maximal inhibitory concentration (IC50) values for a selection of natural and synthetic GPR120 agonists. These values are derived from different functional assays that measure distinct points in the signaling cascade.

Table 1: EC50 Values of Natural Fatty Acids for GPR120 Activation

Fatty Acid	Assay Type	Cell Line	EC50 (µM)	Reference(s)
Docosahexaenoi c Acid (DHA)	SRE-luciferase	HEK293	1-10	[1]
Eicosapentaenoi c Acid (EPA)	SRE-luciferase	HEK293	1-10	[1]
α-Linolenic Acid (ALA)	Calcium Mobilization	CHO-hGPR120	~10-100	[5]
Palmitoleate (C16:1n7)	SRE-luciferase	HEK293	1-10	[1]

Table 2: EC50/IC50 Values of Synthetic GPR120 Agonists and Antagonists



Compound	Туре	Assay Type	Cell Line	EC50/IC50	Reference(s
TUG-891	Agonist	Calcium Mobilization (human)	-	43.7 nM (pEC50 7.36)	[14][15]
TUG-891	Agonist	Calcium Mobilization (mouse)	-	17.0 nM (pEC50 7.77)	[15]
GW9508	Agonist	Calcium Mobilization	HEK293	2.2 μM (pEC50 5.46)	[2][3][6][16]
Compound A (cpdA)	Agonist	β-arrestin Recruitment	-	~0.35 μM	[2][11][17][18] [19]
NCG21	Agonist	ERK Activation	HEK293- GPR120	Potent Activator	[20]
Grifolic Acid	Partial Agonist/Anta gonist	ERK Activation/Ca 2+ Mobilization	FFA4- expressing cells	-	[2]
AZ13581837	Agonist	Calcium Mobilization (human)	CHO- hGPR120	120 nM	[21]
AZ13581837	Agonist	β-arrestin Recruitment	U2OS- hGPR120	5.2 nM	[21]
AH-7614	Antagonist	BRET Competition	-	-	[22]
GSK137647A	Agonist	Calcium Mobilization	HEK293- hGPR120	42 nM	[23]

Experimental Protocols



This section provides detailed methodologies for key experiments used to investigate GPR120 $G\alpha q/11$ -coupled signaling.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR120 activation.

Materials:

- Cells expressing GPR120 (e.g., HEK293 or CHO cells)
- Black, clear-bottom 96- or 384-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid
- GPR120 agonists
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

- Cell Plating: Seed GPR120-expressing cells into black, clear-bottom microplates and culture overnight to allow for cell adherence.
- Dye Loading:
 - \circ Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μ M), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in HBSS with HEPES.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.

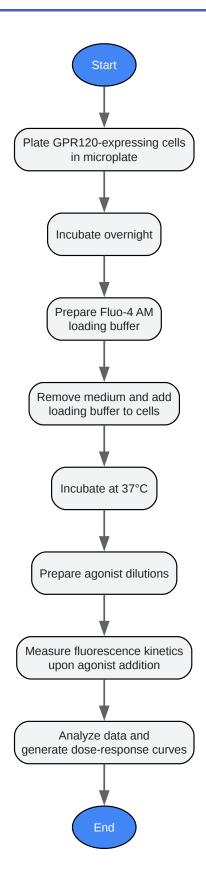
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- Agonist Preparation: Prepare serial dilutions of GPR120 agonists in HBSS with HEPES.
- Measurement:
 - Place the cell plate into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading.
 - Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity (Ex/Em ~494/516 nm for Fluo-4) over time (typically 1-3 minutes).
- Data Analysis: The change in fluorescence intensity over baseline is proportional to the increase in intracellular calcium. Dose-response curves can be generated to determine the EC50 of the agonists.





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Calcium Mobilization Assay Workflow.



Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct downstream product of PLC β activation. The IP-One HTRF assay is a common method.

Materials:

- Cells expressing GPR120
- · White 96- or 384-well plates
- Stimulation buffer containing Lithium Chloride (LiCl)
- IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
- GPR120 agonists
- HTRF-compatible plate reader

- Cell Plating: Plate GPR120-expressing cells in white microplates and culture overnight.
- Cell Stimulation:
 - Remove the culture medium.
 - Add stimulation buffer containing LiCl and various concentrations of the GPR120 agonist.
 - Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Detection:
 - Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells.
 - Incubate at room temperature for 1 hour to allow for the competitive binding to reach equilibrium.



- Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
- Data Analysis: The ratio of the fluorescence signals is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify the IP1 concentration.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the interaction of β -arrestin with the activated GPR120, a key event in receptor desensitization and an alternative signaling pathway.

Materials:

- PathHunter® GPR120 β-Arrestin cell line
- White, clear-bottom 384-well plates
- PathHunter® Cell Plating Reagent
- GPR120 agonists
- PathHunter® Detection Reagents
- Chemiluminescent plate reader

- Cell Plating: Resuspend the PathHunter® cells in the provided plating reagent and dispense into the microplate. Incubate overnight.
- Compound Addition: Add serial dilutions of the GPR120 agonists to the cells.
- Incubation: Incubate the plate at 37°C for 90 minutes.
- Detection:
 - Equilibrate the plate to room temperature.
 - Add the PathHunter® Detection Reagent.



- Incubate at room temperature for 60 minutes in the dark.
- Measurement: Read the chemiluminescent signal using a plate luminometer.
- Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK1/2, a downstream target of the GPR120-G α g/11-PKC signaling axis.

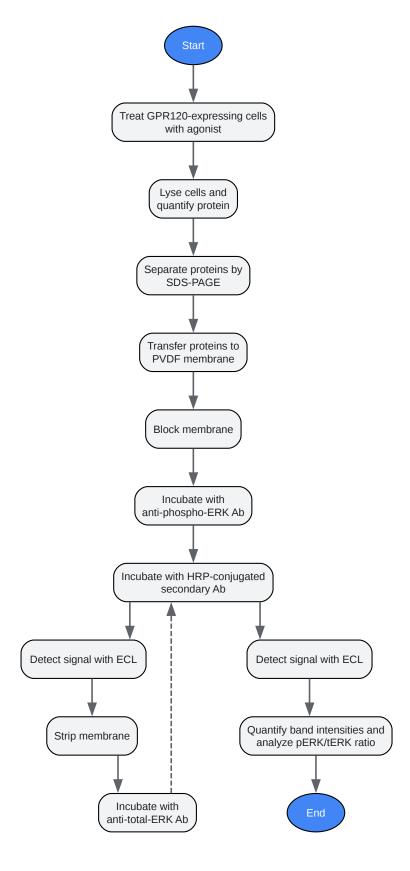
Materials:

- Cells expressing GPR120
- · Cell culture plates
- Serum-free medium
- · GPR120 agonists
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system



- Cell Treatment:
 - Plate cells and grow to 80-90% confluency.
 - Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
 - Treat cells with GPR120 agonists for various time points.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer.
 - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using ECL substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.





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ERK Phosphorylation Western Blot Workflow.



Conclusion

The GPR120 Gαq/11-coupled signaling pathway represents a pivotal mechanism through which long-chain fatty acids exert their effects on cellular function, with significant implications for metabolic and inflammatory homeostasis. This guide has provided a detailed examination of this pathway, supported by quantitative data and robust experimental protocols. A thorough understanding of these signaling events and the methodologies to study them is essential for the continued exploration of GPR120 as a therapeutic target and for the development of novel agonists and antagonists with clinical potential. The provided diagrams and tables serve as a quick reference for researchers navigating this complex and exciting field.

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